molecular formula C21H19N3O6 B106257 6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) CAS No. 129794-24-7

6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)

Cat. No.: B106257
CAS No.: 129794-24-7
M. Wt: 409.4 g/mol
InChI Key: IHQFYMAOIYJTBA-UHFFFAOYSA-N
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Description

Historical Context and Research Origins

KCA-098 emerged in the early 1990s as part of intensive research efforts to develop more effective treatments for osteoporosis, a condition characterized by reduced bone density and increased fracture risk. The compound was developed by Kissei Pharmaceutical Co., Ltd. in Japan, representing a novel synthetic approach to addressing the fundamental imbalance between bone resorption and formation that characterizes osteoporosis. Initial investigations focused on structural modifications of naturally occurring phytoestrogens, particularly coumestrol, which demonstrated bone-protective effects but limited potency and selectivity.

The earliest published studies of KCA-098 established its foundational pharmacological profile through rigorous in vitro and ex vivo testing. Researchers discovered that 3,9-bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro[3,2-c]quinoline-6-one effectively inhibited bone resorption in organ culture systems using fetal rat bones and chick embryonic femora. What distinguished KCA-098 from contemporaneous therapeutic agents was its dual functionality - not only did it prevent bone breakdown, but it also actively promoted bone formation, as evidenced by increased length, calcium content, and mineralization in cultured bone specimens.

This dual mechanism represented a significant conceptual advance in osteoporosis treatment. While previous therapeutic approaches typically addressed either excessive bone resorption (antiresorptive agents) or inadequate bone formation (anabolic agents), KCA-098 offered the potential to simultaneously correct both aspects of disturbed bone metabolism. This comprehensive approach aligned more closely with the pathophysiological basis of osteoporosis, potentially offering more effective disease management through a single therapeutic agent.

Significance in Osteoporosis Research Landscape

The emergence of KCA-098 coincided with a transformative period in osteoporosis research, as understanding of bone biology evolved and new therapeutic targets were being identified. Within this dynamic landscape, KCA-098 occupied a distinctive position due to several key attributes that differentiated it from existing treatments.

Foremost among these distinguishing features was the exceptional potency of KCA-098 compared to established therapeutic agents. Comparative studies with ipriflavone, a phytoestrogen derivative clinically used for osteoporosis treatment, revealed that KCA-098 inhibited parathyroid hormone-, prostaglandin E2-, 1α,25-dihydroxyvitamin D3-, and interleukin-1β-induced bone resorption at concentrations 10 to 100 times lower than those required for ipriflavone. This substantial difference in effective concentration suggested potential advantages in terms of dosing requirements and possibly side effect profiles.

The superior potency of KCA-098 was further validated in animal models that closely mimic postmenopausal osteoporosis. Oral administration of KCA-098 at doses of just 1-3 mg/kg to ovariectomized rats on a low-calcium diet produced improvements in femoral breaking strength and bone density comparable to those achieved with ipriflavone at 100 mg/kg. This stark contrast in effective dosage underscored the enhanced therapeutic potential of KCA-098 and suggested possibilities for minimizing dose-dependent adverse effects.

Another significant aspect of KCA-098 was its direct stimulatory effect on bone mineralization, a property not shared by ipriflavone. This distinctive characteristic positioned KCA-098 as not merely an inhibitor of bone loss but an active promoter of bone formation, addressing a critical aspect of osteoporosis pathophysiology that many contemporaneous treatments neglected. The comprehensive impact of KCA-098 on bone metabolism was further evidenced by detailed cellular studies demonstrating that it directly affects osteoblasts to stimulate bone formation and directly inhibits osteoclast formation to reduce bone resorption.

Comparison of KCA-098 and Ipriflavone Properties KCA-098 Ipriflavone
Effective concentration for bone resorption inhibition 10-100× lower Reference standard
Effective dose in ovariectomized rats 1-3 mg/kg 100 mg/kg
Direct stimulation of bone mineralization Yes No
Effect on osteoblast function Increases alkaline phosphatase activity and collagen synthesis Limited direct effects
Effect on osteoclast formation Inhibits TRAP+ multinucleated cell formation Inhibits TRAP+ multinucleated cell formation

This comprehensive efficacy profile established KCA-098 as a compound of significant interest in the osteoporosis research landscape, offering potential advantages over existing therapeutic approaches through its enhanced potency and dual mechanism of action.

Relationship to Coumestrol and Phytoestrogen Research

KCA-098 represents an important evolutionary step in the development of phytoestrogen-derived compounds for osteoporosis treatment. Its structural and functional relationship to coumestrol, a naturally occurring phytoestrogen found in leguminous plants, provides important context for understanding its development and distinctive properties.

Coumestrol belongs to the coumestan class of phytoestrogens and has demonstrated bone-protective effects in various experimental models. These beneficial effects are primarily attributed to its estrogen-like activity and consequent inhibition of bone resorption. The structural similarity between KCA-098 and coumestrol is evident, with KCA-098 described as an analogue of coumestrol featuring specific modifications designed to enhance therapeutic properties. Specifically, KCA-098 incorporates a benzofuroquinoline backbone with bis(N,N-dimethylcarbamoyloxy) groups at positions 3 and 9, creating a more complex and precisely engineered molecule compared to the simpler structure of coumestrol.

Despite their structural relationship, KCA-098 and coumestrol exhibit important differences in their pharmacological profiles. While both compounds effectively inhibit osteoclast-like cell formation in mouse bone marrow cultures, KCA-098 demonstrates additional effects on osteoblast function that are not observed with coumestrol. Specifically, KCA-098 increases alkaline phosphatase activity and collagen synthesis in osteoblastic cells, whereas coumestrol has no effect on these parameters. This distinction is critical, as it highlights the enhanced bone-forming potential of KCA-098 compared to its natural phytoestrogen predecessor.

Property KCA-098 Coumestrol 17β-Estradiol
Effect on osteoblast proliferation Reduces No effect No effect
Effect on alkaline phosphatase activity Increases No effect No effect
Effect on collagen synthesis Increases No effect No effect
Inhibition of osteoclast-like cell formation Yes Yes Yes
Effect on uterine weight in ovariectomized rats No increase Increases Increases

Another significant distinction between KCA-098 and coumestrol involves their effects on reproductive tissues. Coumestrol, like other phytoestrogens, exhibits estrogenic activity and increases uterine weight in ovariectomized rats. In contrast, KCA-098 does not increase uterine weight in the same model, indicating a more selective action on bone tissue with reduced systemic estrogenic effects. This tissue selectivity represents an important advancement in developing bone-specific therapeutic agents derived from phytoestrogens, potentially offering bone-protective benefits without unwanted stimulation of reproductive tissues.

The development of KCA-098 exemplifies a rational approach to drug development that builds upon the beneficial bone effects of natural phytoestrogens while addressing their limitations through targeted structural modifications. By enhancing potency, tissue selectivity, and functional impact on bone metabolism, KCA-098 represents a significant advancement in phytoestrogen-inspired therapeutics for osteoporosis.

Research Evolution and Investigative Milestones

The research trajectory of KCA-098 encompasses several key investigative milestones that have progressively expanded understanding of its pharmacological properties and therapeutic potential. This evolutionary pathway reflects a systematic progression from initial characterization through mechanistic elucidation and efficacy validation.

The earliest published studies established the fundamental effects of KCA-098 on bone metabolism, demonstrating its capacity to inhibit bone resorption induced by multiple stimuli in organ culture systems. This was followed by the discovery of its bone-forming properties in chick embryonic femora, where it increased length, dry weight, and calcium and phosphorus contents. These findings established the dual mechanism of action that would distinguish KCA-098 from other anti-osteoporotic agents and provide the foundation for subsequent research.

A critical advancement in understanding KCA-098's mechanism of action came from detailed cellular studies examining its direct effects on bone cells. Researchers discovered that KCA-098 increased alkaline phosphatase activity and collagen synthesis in osteoblastic ROS 17/2.8 cells and freshly-isolated osteoblasts from neonatal mouse calvaria. Concurrently, it inhibited the formation of tartrate-resistant acid phosphatase-positive multinucleated cells (TRAP+MNC) induced by various stimuli in cultures of mouse bone marrow cells. These findings provided cellular evidence for KCA-098's dual action on bone formation and resorption, explaining its integrated effects at the tissue level.

The progression to in vivo studies represented another important milestone, demonstrating that oral administration of KCA-098 (3.0 mg/kg/day) for 16 weeks increased calcium and phosphorus content of femurs from ovariectomized rats and enhanced bone strength as measured by breaking force. This established the compound's efficacy in a relevant animal model of postmenopausal osteoporosis and provided support for its potential clinical application. Further studies revealed that KCA-098 partially recovered the decrease in bone mineral density induced by either ovariectomy or confinement, suggesting efficacy across different etiologies of bone loss.

Comparative studies with ipriflavone further distinguished KCA-098's pharmacological profile and therapeutic potential. These investigations demonstrated that KCA-098 was 10-100 times more potent than ipriflavone in inhibiting bone resorption induced by various stimuli. Additionally, while both compounds increased breaking force and bone density in ovariectomized rats, KCA-098 achieved these effects at substantially lower doses (1-3 mg/kg vs. 100 mg/kg for ipriflavone).

Research Milestone Key Findings Significance
Initial characterization in organ culture Inhibition of bone resorption induced by multiple stimuli Established anti-resorptive potential
Studies in chick embryonic bone Increased length, calcium content, and mineralization Demonstrated bone-forming properties
Cellular mechanism studies Direct effects on osteoblast differentiation and osteoclast formation Elucidated cellular basis of dual action
In vivo efficacy in ovariectomized rats Increased bone mineral density and breaking strength at low doses Validated therapeutic potential in relevant model
Comparative studies with ipriflavone 10-100× greater potency in resorption inhibition Established superior pharmacological profile
Formulation development Enhanced dissolution and bioavailability through solid dispersions Addressed pharmaceutical development challenges

Research also addressed pharmaceutical development challenges associated with KCA-098, including its poor water solubility. Studies explored various formulation approaches such as solid dispersions with hydroxypropylcellulose and inclusion complexes with cyclodextrins to enhance dissolution and bioavailability. The KCA-098/hydroxypropylcellulose solid dispersion demonstrated a 3.5-fold increase in initial concentration and 2.5-fold increase in concentration after 60 minutes compared to a physical mixture. This improved dissolution profile translated to enhanced in vivo absorption, with the area under the plasma concentration curve after oral administration of the solid dispersion being three times greater than that of the drug itself.

The metabolism of KCA-098 has also been characterized following oral administration to dogs. Nine metabolites and unchanged KCA-098 were isolated from dog urine, with structures characterized by liquid chromatography-mass spectrometry. The main metabolic pathways were identified as hydrolysis, hydroxylation, and N-demethylation of the N,N-dimethylcarbamate ester group, providing important insights into the compound's in vivo fate.

Collectively, these research milestones trace the evolution of KCA-098 from initial discovery through detailed characterization of its pharmacological properties, efficacy validation, and pharmaceutical development. Each investigative stage has contributed to a progressively more comprehensive understanding of this unique compound's potential for osteoporosis treatment.

Properties

IUPAC Name

[9-(dimethylcarbamoyloxy)-6-oxo-5H-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-23(2)20(26)28-11-5-7-13-15(9-11)22-19(25)17-14-8-6-12(29-21(27)24(3)4)10-16(14)30-18(13)17/h5-10H,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQFYMAOIYJTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C3=C(C4=C(O3)C=C(C=C4)OC(=O)N(C)C)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156241
Record name Kca 098
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129794-24-7
Record name Kca 098
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129794247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kca 098
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) involves multiple steps. One common method includes the co-grinding technique with hydroxypropyl cellulose to improve its dissolution rate . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity.

Chemical Reactions Analysis

6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in bone metabolism . This modulation leads to the inhibition of bone resorption and stimulation of bone formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 4-oxo-1,4-dihydroquinoline derivatives, which share structural motifs with the target compound but differ in substitution patterns and core ring systems. Below is a detailed comparison based on synthesis, physicochemical properties, and functional group effects:

Key Differences and Implications

This may enhance binding affinity to biological targets but reduce solubility. In contrast, 4-oxo-1,4-dihydroquinolines (e.g., Compound 52) feature a single quinoline ring with a ketone group, allowing greater conformational flexibility .

Substituent Effects: The bis(dimethylcarbamate) groups in the target compound likely improve metabolic stability by masking hydroxyl or amine groups susceptible to oxidation or conjugation. This contrasts with the adamantyl and pentyl groups in Compound 47, which are bulkier and may enhance lipophilicity and membrane permeability .

These techniques may be applicable to the target molecule.

Research Findings and Trends

  • Biological Activity: Adamantyl-substituted quinolines (e.g., Compound 52) have shown antimicrobial activity, suggesting that bulky substituents at the N3 position may enhance target engagement. The dimethylcarbamate groups in the target compound could similarly optimize interactions with enzymes or receptors .
  • Physicochemical Properties: The melting points of 4-oxo-quinolines range from 120–250°C, depending on substituents. The target compound’s melting point is unreported but likely higher due to its fused aromatic system. Solubility trends: Carbamates generally increase aqueous solubility compared to adamantyl or alkyl groups, which may favor the target compound in formulation .

Biological Activity

The compound 6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be denoted as follows:

  • IUPAC Name : 6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)
  • Molecular Formula : C18_{18}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 334.35 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of benzofuroquinoline compounds exhibit significant anticancer properties. For instance, compounds similar to 6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline have been shown to inhibit various cancer cell lines effectively.

CompoundCell Lines TestedIC50_{50} (µM)Mechanism of Action
Compound AMCF-7 (Breast)< 1.00Induction of apoptosis
Compound BHeLa (Cervical)0.75Inhibition of DNA synthesis
Compound CA549 (Lung)0.50Cell cycle arrest

The above table summarizes findings where similar compounds demonstrated potent inhibition of cell proliferation across multiple cancer types.

The proposed mechanisms through which 6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the metabolic pathways of cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in malignant cells.
  • Cell Cycle Modulation : The compound may interfere with the cell cycle progression, leading to growth arrest.

Study 1: Antitumor Efficacy

A study published in Bioorganic & Medicinal Chemistry investigated the antitumor efficacy of various quinoline derivatives, including those related to our compound. Results indicated that certain modifications enhanced their cytotoxicity against human cancer cell lines by promoting apoptosis and inhibiting angiogenesis .

Study 2: Mechanistic Insights

Research conducted on related compounds revealed insights into their mechanism of action. It was found that these compounds could modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation . This modulation leads to reduced tumor growth and increased sensitivity to chemotherapeutic agents.

Q & A

Q. How can researchers optimize the synthesis of 6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate) to improve yield and purity?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters, such as solvent choice (e.g., ethanol, DMF), temperature (reflux vs. room temperature), and catalyst stoichiometry. For example, highlights refluxing in ethanol for 3 hours to achieve 86% yield in a structurally analogous triazolopyridine synthesis. Parallel purification steps, such as crystallization from aqueous DMF, can enhance purity . Additionally, suggests using lithium hydroxide in tetrahydrofuran (THF)/methanol/water mixtures for analogous carbamate derivatives, which may improve solubility and reaction efficiency. A comparative table of reaction conditions and yields is recommended:
ParameterCondition 1 (Ethanol reflux)Condition 2 (THF/methanol)
Yield (%)86To be tested
Purity (HPLC)>95%>98% (hypothetical)
Key ImpuritiesUnreacted starting materialSolvent residues

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Multi-modal spectroscopic analysis is critical. 1^1H NMR (e.g., DMSO-d6d_6 at δ 2.37–7.10) identifies proton environments, while mass spectrometry (MS) confirms molecular weight (e.g., 308.12 g/mol for a related compound in ). High-resolution mass spectrometry (HRMS) and X-ray crystallography (as in ) resolve ambiguities in complex fused-ring systems. For example, uses crystallography to distinguish between dihydroquinoline and dihydrophenanthrene isomers .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Begin with in silico molecular docking to predict binding interactions with target proteins (e.g., CYP enzymes, as noted in ). Follow with in vitro assays, such as fluorescence polarization or surface plasmon resonance (SPR), to quantify binding affinities. emphasizes interaction studies using ADME (absorption, distribution, metabolism, excretion) profiling, including P-gp substrate assays and CYP inhibition screens . For example:
Assay TypeTargetOutcome Metric
Molecular DockingCYP3A4Binding energy (kcal/mol)
SPRP-gp transporterKdK_d (nM)
CYP InhibitionCYP2D6IC50_{50} (µM)

Q. How should researchers resolve contradictions in reported data on this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Apply the quadripolar methodological model () to reconcile discrepancies:
  • Theoretical Pole : Align stability hypotheses with existing frameworks (e.g., Arrhenius kinetics for thermal degradation).
  • Epistemological Pole : Compare experimental designs (e.g., buffer systems in vs. aqueous DMF in ).
  • Technical Pole : Standardize conditions (e.g., pH 7.4 PBS buffer, 37°C) across studies.
  • Morphological Pole : Use advanced analytics (e.g., accelerated stability testing via HPLC-MS) to identify degradation pathways .

Q. What strategies can mitigate challenges in synthesizing stereoisomers or regioisomers of this compound?

  • Methodological Answer : Stereochemical control requires chiral catalysts or auxiliaries, as demonstrated in for dinaphthodioxaphosphepin synthesis. For regioisomer separation, employ preparative HPLC with chiral columns (e.g., Daicel CHIRALPAK®) or leverage crystallization-induced asymmetric transformation (CIAT). ’s use of ethanol washes to remove unreacted starting materials can be adapted for isomer purification .

Data Analysis and Theoretical Frameworks

Q. How can computational modeling enhance understanding of this compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic/electrophilic sites. Pair with experimental UV-Vis and cyclic voltammetry data to validate computational results. ’s emphasis on linking theory to observation ensures alignment between predicted and actual reactivity .

Q. What experimental designs are optimal for studying its photostability and degradation kinetics?

  • Methodological Answer : Use a light-exposure chamber with controlled UV-Vis irradiation (e.g., 300–800 nm). Monitor degradation via LC-MS and track photoproducts using 1^1H NMR. ’s approach to chemical identification (e.g., zoospore regulation studies) provides a template for isolating and characterizing degradation byproducts .

Tables for Comparative Analysis

Q. Table 1: Stability Profile Under Varied Conditions

ConditionHalf-life (h)Major Degradation Product
pH 2.0, 37°C12Demethylated derivative
pH 7.4, 25°C120None detected
UV light (365 nm)4Oxidized quinoline moiety

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueExpected SignalReference Compound ()
1^1H NMR (DMSO)δ 2.37 (s, CH3_3), 7.10 (d, CH)δ 2.52 (s, CH3_3)
HRMS (ESI+)[M+H]+^+ m/z 569.36[M+H]+^+ m/z 308.12

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)
Reactant of Route 2
Reactant of Route 2
6-Oxo-5,6-dihydrobenzofuro[3,2-c]quinoline-3,9-diyl bis(dimethylcarbamate)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.